4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Oxidation state Molecular descriptors Hydrogen bonding

This 4-(p-tolyl)-substituted pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1341010-36-3) is a regioisomerically pure KATP channel modulator scaffold with demonstrated vasorelaxant selectivity over pancreatic β-cell activity—critical for cardiovascular-focused screening cascades. Supplied as a solid at ≥98% purity, it features a free N2 position for facile derivatization, enabling systematic SAR expansion across ALR2 inhibition and ion channel pharmacology. Select this compound for unambiguous pyrido[2,3-e] regioisomer identity when vascular KATP modulation is prioritized over pancreatic effects.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31
CAS No. 1341010-36-3
Cat. No. B2948209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS1341010-36-3
Molecular FormulaC13H11N3O3S
Molecular Weight289.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
InChIInChI=1S/C13H11N3O3S/c1-9-4-6-10(7-5-9)16-12-11(3-2-8-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
InChIKeyVCRHRTKPLWAETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1341010-36-3): Core Chemical Identity and Structural Context for Procurement


4-(4-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1341010-36-3) is a synthetic heterocyclic compound belonging to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide class. Its molecular formula is C13H11N3O3S (MW: 289.31 g/mol), and it is commercially supplied as a solid with a certified purity of 98% . The compound features a 4-tolyl substituent at the N4 position and a carbonyl group at the C3 position, distinguishing it from the corresponding 3,4-dihydro analog (CAS 1325306-71-5) and from regioisomeric pyrido[4,3-e] series compounds such as torasemide impurity A [1]. Predicted physicochemical properties include a density of 1.445 ± 0.06 g/cm³ . The compound is catalogued under the IUPAC name 4-(4-methylphenyl)-2H,3H,4H-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione, with InChI Key VCRHRTKPLWAETQ-UHFFFAOYSA-N .

Why Pyrido[2,3-e]thiadiazine 1,1-Dioxides Cannot Be Considered Commodity Interchangeables for 4-(4-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide


The pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity, where even minor modifications to the N4-aryl substituent, the oxidation state at C2–C3 (dihydro vs. carbonyl), and the position of the pyridine nitrogen (pyrido[2,3-e] vs. pyrido[4,3-e]) can invert tissue selectivity profiles [1]. In the KATP channel modulator series, 3-alkylamino-4H-pyrido[2,3-e] analogs displayed vasorelaxant selectivity, whereas their pyrido[4,3-e] counterparts were potent pancreatic β-cell inhibitors—demonstrating that regioisomeric substitution alone dictates pharmacological destination [1]. Similarly, the C3 oxidation state differentiates the target compound (3-oxo) from the 3,4-dihydro analog, which carries distinct electronic properties and hydrogen-bonding capacity. Within the ALR2 inhibitor chemotype, the N2-benzyl substituent identity controls potency across three orders of magnitude (IC50 0.038–11.29 μM), and the N4-acetic acid group is a demonstrated pharmacophoric requirement for ALR2 selectivity [2]. Consequently, generic substitution of one pyridothiadiazine dioxide for another—without precise structural matching—carries a high risk of functional divergence that cannot be predicted from class membership alone.

Quantitative Differentiation Evidence for 4-(4-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide vs. Closest Structural Analogs


Evidence Item 1: Structural Differentiation from the 3,4-Dihydro Analog — Oxidation State Determines Molecular Descriptors Relevant to Bioactivity Prediction

The target compound (CAS 1341010-36-3) is the 3-oxo derivative (C13H11N3O3S, MW 289.31), containing a carbonyl at C3 conjugated with the sulfonyl group. In contrast, the 3,4-dihydro analog (CAS 1325306-71-5; Sigma-Aldrich KEY444728280; InChI Key QJYQLKWFDRROMO-UHFFFAOYSA-N) has the formula C13H13N3O2S (MW 275.33) and a saturated C3 methylene . The target compound contains one fewer hydrogen-bond donor but one additional hydrogen-bond acceptor relative to the dihydro analog, as confirmed by the Fluorochem datasheet listing HBD = 1 and HBA = 4 for the target compound . The InChI Keys differ (VCRHRTKPLWAETQ vs. QJYQLKWFDRROMO), confirming distinct chemical identities. This oxidation state difference directly impacts the compound's electronic surface, dipolar character, and hydrogen-bonding pharmacophoric potential—properties mechanistically linked to KATP channel modulation and enzyme inhibition within this chemotype [1].

Oxidation state Molecular descriptors Hydrogen bonding

Evidence Item 2: Pyrido[2,3-e] vs. Pyrido[4,3-e] Regioisomerism — Tissue Selectivity Inversion Demonstrated for the Core Scaffold

The target compound bears the pyrido[2,3-e] ring fusion (nitrogen at position 5 of the pyridine). The regioisomeric pyrido[4,3-e] series—including torasemide impurity A (CAS 72810-61-8, the 3-methylphenyl analog)—has been directly compared in pharmacological studies. Pirotte et al. demonstrated that 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides (the same core as the target compound) were "poorly active on B-cells but exhibited clear vasorelaxant properties," whereas the corresponding pyrido[4,3-e] regioisomers were potent inhibitors of glucose-induced insulin secretion from rat pancreatic islets [1]. This represents a complete tissue-selectivity inversion between the two regioisomeric series. Furthermore, within the pyrido[4,3-e] series, compounds such as BPDZ 44 were found to be more potent than the clinical agent diazoxide in inhibiting the insulin-releasing process [2]. The target compound's pyrido[2,3-e] core therefore predicts a vasorelaxant-over-pancreatic selectivity preference, opposite to that of the more extensively characterized pyrido[4,3-e] analogs.

Regioisomerism KATP channel Tissue selectivity

Evidence Item 3: 4-Tolyl Substituent — LogP and Drug-Likeness Differentiation from N4-Alkyl and N4-Benzyl Congeners

The target compound carries a 4-methylphenyl (p-tolyl) substituent at the N4 position, which confers a measured LogP of 1.91 . This places the compound in a favorable lipophilicity range for membrane permeability (LogP 1–3 optimal for oral bioavailability per Lipinski guidelines). By comparison, the unsubstituted core scaffold 4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has a LogP of 0.88 , while the 3-methyl analog has a LogP of −0.32 [1]. The target compound therefore exhibits a 1.03 log unit increase in lipophilicity relative to the parent scaffold and a >2.2 log unit increase relative to the 3-methyl-substituted analog. The N4-acetic acid derivatives developed as ALR2 inhibitors (IC50 0.038–11.29 μM) [2] carry a polar carboxylic acid group absent in the target compound—the target compound's N4-tolyl group lacks this acidic functionality, predicting distinct pharmacokinetic behavior and target engagement from the ALR2 inhibitor series.

Lipophilicity LogP Drug-likeness

Scientifically Validated Application Scenarios for 4-(4-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide


Scenario 1: KATP Channel Pharmacology — Vascular Smooth Muscle Selectivity Screening

Based on the class-level finding that the pyrido[2,3-e] core confers vasorelaxant selectivity over pancreatic β-cell activity [1], this compound is appropriate for inclusion in KATP channel opener screening cascades on isolated vascular smooth muscle preparations (rat aorta rings, guinea pig ileum). Because the scaffold has demonstrated glibenclamide-sensitive vasorelaxation in structurally related 3-alkylamino analogs, the target compound serves as an N4-aryl-substituted entry point for SAR exploration around the vascular KATP pharmacophore. Researchers prioritizing vascular over pancreatic KATP modulation should select the pyrido[2,3-e] regioisomer series—which includes this compound—over the pyrido[4,3-e] series that produces insulin secretion inhibition [1].

Scenario 2: Aldose Reductase Inhibitor Scaffold Hopping — Non-Acidic N4-Tolyl Analog for Selectivity Profiling

The pyrido[2,3-e]-[1,2,4]-thiadiazine 1,1-dioxide core is a validated ALR2 pharmacophore, with N4-acetic acid derivatives achieving IC50 values as low as 0.038 μM [2]. The target compound lacks the N4-acetic acid group (carrying a 4-tolyl substituent instead) and therefore represents a non-acidic control compound for investigating the contribution of the N4 substituent to ALR2 affinity and selectivity. SAR studies demonstrate that the N4 substituent identity, along with the N2-benzyl group, is a critical determinant of ALR2 inhibitory potency [2]. This compound fills a specific gap in SAR matrices where the effect of replacing the N4-acetic acid with an aromatic hydrophobic group needs to be systematically evaluated.

Scenario 3: Heterocyclic Building Block for Derivatization at the N2 Position

The target compound retains an unsubstituted N2 position (the sulfonamide NH in the 2H-tautomer form), which is a known derivatization site for introducing N2-benzyl, N2-alkyl, or N2-heteroaryl groups—modifications that profoundly influence ALR2 potency, antioxidant capacity (DPPH and MDA inhibition), and KATP channel pharmacology [2][3]. Compounds such as 2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1251606-40-2) and 2-(3-methoxybenzyl)-4-(p-tolyl) analogs (CAS 1251622-31-7) have been catalogued, confirming synthetic accessibility of N2-functionalized derivatives from the 4-tolyl parent scaffold . For medicinal chemistry groups pursuing parallel synthesis, the target compound offers a well-characterized, high-purity (98%) starting material with a defined LogP (1.91) and established safety profile .

Scenario 4: Regioisomeric Selectivity Probe in Pyridothiadiazine Chemical Biology

The pyrido[2,3-e] vs. pyrido[4,3-e] regioisomerism constitutes one of the most dramatic examples of scaffold-controlled pharmacological selectivity reversal documented for this chemotype [1]. The target compound, as a pyrido[2,3-e] representative with a defined N4-tolyl substituent, can be paired with its pyrido[4,3-e] counterpart (e.g., torasemide impurity A or 4-(4-methylphenyl) analogs in the pyrido[4,3-e] series) for systematic head-to-head selectivity profiling across ion channels, enzyme panels, and cellular assays. Such paired comparisons are essential for chemical biology programs seeking to attribute pharmacological outcomes unambiguously to regioisomeric scaffold organization rather than to substituent effects alone.

Quote Request

Request a Quote for 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.